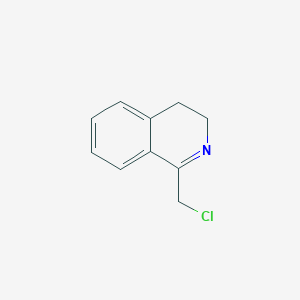

1-(Chloromethyl)-3,4-dihydroisoquinoline

Description

Historical Context and Evolution of Isoquinoline (B145761) and Dihydroisoquinoline Chemistry

The story of isoquinoline chemistry begins in 1885, when Hoogewerf and van Dorp first isolated isoquinoline from coal tar. researchgate.net This discovery of a new aromatic nitrogen heterocycle, a structural isomer of quinoline, opened a new chapter in organic chemistry. researchgate.net The subsequent realization that the isoquinoline skeleton is a core component of numerous naturally occurring alkaloids spurred intense interest in methods for its synthesis. organic-chemistry.org

Two seminal reactions established the foundation for the synthesis of isoquinoline derivatives. The Bischler-Napieralski reaction , discovered in 1893, involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456). wikipedia.orgnrochemistry.com This reaction remains one of the most common methods for constructing this heterocyclic system. nrochemistry.com Shortly after, in 1911, Amé Pictet and Theodor Spengler developed the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions, to yield a tetrahydroisoquinoline. researchgate.net These foundational methods, along with numerous modern variations, have provided chemists with a robust toolbox for accessing a wide array of isoquinoline, dihydroisoquinoline, and tetrahydroisoquinoline structures. researchgate.netorganic-chemistry.org

Broad Significance of the 3,4-Dihydroisoquinoline Core in Pharmaceutical Development and Organic Synthesis

The 3,4-dihydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast number of biologically active compounds. sci-hub.se This significance stems largely from its prevalence in isoquinoline alkaloids, a diverse family of natural products with a wide spectrum of pharmacological properties. slideshare.net

Many compounds containing this core exhibit potent biological effects, including cardiovascular, analgesic, antiviral, and anticonvulsant activities. sci-hub.se For example, papaverine, a benzylisoquinoline alkaloid, is known for its vasodilator and muscle relaxant properties. mdpi.com The structural rigidity and specific three-dimensional arrangement of substituents on the dihydroisoquinoline ring allow for precise interactions with biological targets, making it an attractive template for drug design. sci-hub.semdpi.com

In organic synthesis, the 3,4-dihydroisoquinoline system serves as a valuable intermediate. The embedded imine (C=N) bond is a key functional group that can be readily transformed. researchgate.net For instance, it can be reduced to form tetrahydroisoquinolines or reacted with nucleophiles to introduce substituents at the C1 position, enabling the construction of more complex molecular architectures. researchgate.netresearchgate.net

Strategic Importance of 1-(Chloromethyl)-3,4-dihydroisoquinoline as a Versatile Synthetic Synthon

Within the family of dihydroisoquinolines, This compound stands out as a particularly useful and reactive building block, or synthon. Its strategic importance lies in the presence of the chloromethyl group at the C1 position, adjacent to the imine nitrogen.

The synthesis of this compound can be achieved via the Bischler-Napieralski reaction. The logical precursor, N-(2-phenylethyl)-2-chloroacetamide, undergoes intramolecular cyclization when treated with a dehydrating agent such as phosphoryl chloride (POCl₃). wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an electrophilic intermediate that is attacked by the electron-rich phenyl ring to form the dihydroisoquinoline ring system. wikipedia.org

The utility of this compound as a synthon is derived from the reactivity of the chloromethyl group. This group functions as an electrophilic handle, making the carbon atom of the CH₂Cl moiety susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of substituents at the 1-position through reactions with different nucleophiles (e.g., amines, thiols, carbanions). This reactivity enables chemists to readily append the dihydroisoquinoline scaffold to other molecular fragments, a crucial step in the synthesis of complex target molecules and compound libraries for drug discovery. For example, its reaction with organometallic reagents like Grignard reagents or organolithium compounds can form new carbon-carbon bonds, extending the molecular framework. mdpi.comresearchgate.net This versatility makes this compound a valuable tool for elaborating upon the dihydroisoquinoline core to create novel and potentially bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| Appearance | Typically handled as its hydrochloride salt |

| Key Functional Groups | Imine (C=N), Chloromethyl (-CH₂Cl) |

| Precursor for Synthesis | N-(2-phenylethyl)-2-chloroacetamide |

| Primary Synthetic Route | Bischler-Napieralski Reaction |

Table 2: Key Reactions in Dihydroisoquinoline Chemistry

| Reaction Name | Description | Starting Materials | Product |

|---|---|---|---|

| Bischler-Napieralski Reaction | Intramolecular cyclodehydration to form a dihydroisoquinoline ring. nrochemistry.com | β-Phenylethylamide | 3,4-Dihydroisoquinoline |

| Pictet-Spengler Reaction | Condensation and ring closure to form a tetrahydroisoquinoline ring. researchgate.net | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |

| Nucleophilic Addition to C1 | Reaction at the imine carbon to introduce new substituents. researchgate.net | 3,4-Dihydroisoquinoline, Nucleophile (e.g., Grignard reagent) | 1-Substituted Tetrahydroisoquinoline (after reduction) |

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHLUJYURNDBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547780 | |

| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36177-79-4 | |

| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloromethyl 3,4 Dihydroisoquinoline and Its Derivatization Precursors

Classical and Modern Approaches to the 3,4-Dihydroisoquinoline (B110456) Nucleus

The construction of the 3,4-dihydroisoquinoline core has been a subject of extensive research, leading to the development of several powerful synthetic methods. These range from classical name reactions to more contemporary strategies that offer improved efficiency and molecular diversity.

Bischler-Napieralski Reaction and Mechanistic Elucidations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. researchgate.netorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.orgnrochemistry.comjk-sci.com

The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com Commonly employed condensing agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). nrochemistry.com For substrates lacking electron-donating substituents, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. nrochemistry.com

Mechanism I involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.

Mechanism II proceeds through a nitrilium ion intermediate, which is generated prior to the cyclization step. The prevailing mechanism is believed to be dependent on the specific reaction conditions. nrochemistry.com

Table 1: Common Condensing Agents in the Bischler-Napieralski Reaction

| Condensing Agent | Typical Substrates |

| POCl₃ | β-arylethylamides |

| P₂O₅ | β-arylethylamides (especially with deactivating groups) |

| PPA | β-arylethylamides |

| Tf₂O | β-arylethylcarbamates |

A significant side reaction that can occur is the retro-Ritter reaction, leading to the formation of styrenes. This is particularly prevalent when the reaction conditions favor the formation of a stable nitrilium ion. The use of a nitrile as a solvent can help to suppress this side reaction by shifting the equilibrium.

Pictet-Spengler Reaction Analogues

The Pictet-Spengler reaction is another classical method for the synthesis of tetrahydroisoquinolines, which are closely related to and can be precursors for 3,4-dihydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.comnih.gov While the direct product is a tetrahydroisoquinoline, subsequent oxidation can yield the desired 3,4-dihydroisoquinoline.

The mechanism commences with the formation of a Schiff base from the amine and the carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate. Rearomatization through the loss of a proton yields the tetrahydroisoquinoline product. wikipedia.org The use of stronger acids and higher temperatures is generally required for less nucleophilic aromatic rings. rsc.org

Electroreductive Synthesis

Electroreductive methods offer an alternative approach to the synthesis of dihydroisoquinoline derivatives. While less common than the classical methods, electrosynthesis can provide a powerful tool for specific transformations. For instance, the electroreductive cyclization of appropriately substituted precursors can lead to the formation of the dihydroisoquinoline ring system. These reactions are typically carried out in an electrochemical cell and offer the advantage of using electrons as a traceless reagent, often under mild conditions. Further research in this area is ongoing to expand the scope and efficiency of electroreductive strategies for the synthesis of this important heterocyclic scaffold. nih.gov

Multi-Component Reactions and Cascade Cyclizations

Modern synthetic strategies increasingly employ multi-component reactions (MCRs) and cascade cyclizations to construct complex molecules in a single step, enhancing atom economy and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of substituted 3,4-dihydroisoquinolines and their derivatives. researchgate.net For example, a three-component reaction involving an alkyl- or alkoxybenzene, isobutyraldehyde, and a nitrile can afford 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been utilized to build the dihydroisoquinoline core. researchgate.net These elegant strategies often lead to the formation of multiple bonds and stereocenters in a single operation, providing rapid access to complex molecular architectures. A palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids has been reported for the synthesis of substituted 1,2-dihydroisoquinolines. nih.gov

Specific Routes to 1-(Chloromethyl)-3,4-dihydroisoquinoline

The synthesis of the target compound, this compound, can be achieved through the application of the Bischler-Napieralski reaction. The key precursor for this synthesis is N-(2-phenylethyl)-2-chloroacetamide.

This starting amide can be readily prepared by the acylation of 2-phenylethylamine with chloroacetyl chloride. researchgate.netnih.gov Subsequent cyclization of N-(2-phenylethyl)-2-chloroacetamide under standard Bischler-Napieralski conditions, for instance, using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an appropriate solvent, is expected to yield this compound. The reaction proceeds via the intramolecular electrophilic attack of the activated amide onto the phenyl ring.

A closely related compound, 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, has been synthesized, lending strong support to the feasibility of this approach. chemicalbook.com

Stereoselective and Asymmetric Synthesis of Chiral Dihydroisoquinoline Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral dihydroisoquinoline derivatives is of paramount importance, as many biologically active isoquinoline (B145761) alkaloids possess stereogenic centers. nih.govrsc.org

One major strategy involves the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline. rsc.orgnih.govrsc.org This can be accomplished using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst. rsc.org

The use of chiral auxiliaries temporarily attached to the precursor molecule is another effective approach. researchgate.netwikipedia.orgresearchgate.net The chiral auxiliary directs the stereochemical outcome of the cyclization or a subsequent reaction, and is then cleaved to afford the enantiomerically enriched product. For instance, the Bischler-Napieralski reaction has been performed asymmetrically by employing a chiral auxiliary on the nitrogen atom of the starting phenylethylamide. researchgate.netrsc.org

Furthermore, catalytic asymmetric variants of classical reactions have been developed. The asymmetric Pictet-Spengler reaction, for example, can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, to produce tetrahydroisoquinolines with high enantioselectivity. acs.orgnih.gov These can then be oxidized to the corresponding chiral dihydroisoquinolines.

Table 2: Approaches to Asymmetric Synthesis of Dihydroisoquinoline Derivatives

| Method | Description |

| Enantioselective Reduction | Reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline using a chiral reducing agent or catalyst. rsc.orgnih.govrsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of the cyclization. researchgate.netresearchgate.netwikipedia.orgresearchgate.netrsc.org |

| Asymmetric Catalysis | Use of chiral catalysts, such as chiral Brønsted acids, in reactions like the Pictet-Spengler reaction. acs.orgnih.gov |

These methods provide access to a wide range of enantiomerically enriched 1-substituted dihydroisoquinolines, which are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents. cdnsciencepub.comresearchgate.netnih.gov

Catalytic Asymmetric Allylation Strategies

Catalytic asymmetric allylation of 3,4-dihydroisoquinolines represents a direct and efficient method for the enantioselective installation of an allyl group at the C1 position. This allyl group can then be further functionalized to the desired chloromethyl substituent.

One notable strategy involves the use of a copper-catalyzed allylation of 3,4-dihydroisoquinoline with allyltrimethoxysilane (B1265876) as the nucleophile. rsc.orgnih.gov The key to achieving high enantioselectivity is the use of a chiral ligand. In this context, the DTBM-SEGPHOS ligand has been shown to be effective, affording the corresponding chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. rsc.orgnih.gov The resulting allyl adduct is a versatile intermediate that can be applied to the synthesis of various isoquinoline alkaloids. rsc.orgnih.gov

A more recent development is a one-pot, chemoenzymatic process for the synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines. acs.orgacs.org This innovative cascade reaction couples a monoamine oxidase (MAO-N)-catalyzed oxidation of the tetrahydroisoquinoline to the corresponding 3,4-dihydroisoquinolinium ion, followed by a metal-catalyzed allylboration, and a subsequent biocatalytic deracemization to yield the final product with high enantiomeric excess. acs.orgacs.org This method is operationally simple, with all reagents added at the beginning of the reaction. acs.orgacs.org The substrate scope has been explored, demonstrating that tetrahydroisoquinolines with various substituents, including halogens and electron-donating groups, are well-tolerated. acs.org

| Catalyst System | Allyl Source | Chiral Ligand/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Copper | Allyltrimethoxysilane | DTBM-SEGPHOS | Good | Good | rsc.orgnih.gov |

| Metal Catalyst / MAO-N / IRED | Allylboronic acid pinacol (B44631) ester | (S)-MAO-N / (R)-IRED | Up to 94% | Up to 84% | acs.orgacs.org |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In the context of 1-substituted tetrahydroisoquinolines, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective introduction of a substituent at the C1 position.

A prominent example is the use of Ellman's chiral auxiliary, tert-butylsulfinamide, for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This methodology involves the condensation of a β-phenylethylamine with an aldehyde to form a chiral N-sulfinylimine. The subsequent addition of a Grignard reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be removed under acidic conditions to afford the chiral 1-substituted tetrahydroisoquinoline. researchgate.net While this has been demonstrated for benzyl (B1604629) substituents, the principle can be extended to the synthesis of precursors for this compound by using an appropriate aldehyde and Grignard reagent.

Another approach involves the use of chiral N-acyliminium ions. clockss.org In this method, a chiral auxiliary is attached to the nitrogen atom of the dihydroisoquinoline. Oxidation of the corresponding N-acyl-1,2-dihydroisoquinoline generates a chiral N-acyliminium ion, which can then be trapped by a nucleophile with high diastereoselectivity. clockss.org The choice of both the chiral auxiliary and the nucleophile influences the stereochemical outcome. clockss.org Subsequent removal of the chiral auxiliary and further synthetic manipulations would lead to the desired enantiopure this compound.

| Chiral Auxiliary | Key Intermediate | Nucleophile | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (R)-tert-Butylsulfinamide | Chiral N-sulfinylimine | Grignard Reagents | High | researchgate.net |

| Chiral N-acyl group | Chiral N-acyliminium ion | Organozinc/Organomagnesium Reagents | Good to Excellent | clockss.org |

Enantioselective 1,3-Dipolar Cycloaddition Approaches

Enantioselective 1,3-dipolar cycloadditions have emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including those containing the tetrahydroisoquinoline core. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

A highly effective strategy utilizes C,N-cyclic azomethine imines as the 1,3-dipole. nih.govresearchgate.netmdpi.com These stable dipoles can react with various dipolarophiles, such as allyl alkyl ketones, in the presence of a chiral catalyst to afford tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity. nih.govresearchgate.netmdpi.com Chiral primary amine catalysts have been shown to be particularly effective in promoting this transformation. nih.govmdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile method for accessing diverse and complex chiral tetrahydroisoquinolines. nih.govmdpi.com

Another variation of this approach is the alkaloid-catalyzed formal [3+2] cycloaddition of in situ-generated ketenes with azomethine imines. nih.govnih.gov This method provides bicyclic pyrazolidinones, which can be precursors to functionalized tetrahydroisoquinolines, with excellent enantioselectivity. nih.govnih.gov

| 1,3-Dipole | Dipolarophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketones | Chiral Primary Amine | up to >25:1 | up to >95% | nih.govresearchgate.netmdpi.com |

| Azomethine Imine | Ketenes (in situ) | Alkaloid Catalyst | up to 27:1 | ≥96% | nih.govnih.gov |

Enzymatic or Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite stereocontrol under mild conditions. For the synthesis of chiral tetrahydroisoquinolines, two main classes of enzymes have been extensively studied: imine reductases and norcoclaurine synthases.

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines. nih.govnih.gov Several IREDs have been identified and engineered to reduce 3,4-dihydroisoquinolines to the corresponding chiral tetrahydroisoquinolines with high enantioselectivity. nih.govacs.orgresearchgate.net For instance, an (R)-selective IRED has been used for the preparative-scale synthesis of (R)-coniine and has shown activity towards 3,4-dihydroisoquinolines. nih.gov More recently, a new imine reductase from Stackebrandtia nassauensis (SnIR) was identified that exhibits high catalytic efficiency for the reduction of bulky dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in good yields and with excellent enantioselectivites (up to 99% ee). acs.orgresearchgate.net

Norcoclaurine synthase (NCS) is a Pictet-Spenglerase that naturally catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to benzylisoquinoline alkaloids. rsc.orgnih.govnih.govnih.govacs.orgacs.orgucl.ac.ukacs.org Researchers have successfully engineered NCS to accept a broader range of substrates, including non-natural aldehydes and ketones. nih.govnih.govacs.org This has enabled the one-step synthesis of various (S)-1-aryl-tetrahydroisoquinolines with high conversion and enantiomeric excess. nih.govnih.gov Chemoenzymatic cascades involving NCS have also been developed, where an initial enzymatic or chemical step generates an aldehyde in situ, which is then cyclized by NCS. rsc.orgnih.govmdpi.com

| Enzyme | Substrate | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | 3,4-Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | up to 99% ee, good yields | nih.govacs.orgresearchgate.net |

| Norcoclaurine Synthase (NCS) | Dopamine & Aldehydes/Ketones | (S)-1-Substituted Tetrahydroisoquinolines | >96% conversion, 92-99% ee | nih.govnih.govacs.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Allyltetrahydroisoquinoline |

| 1-Benzyl tetrahydroisoquinoline |

| (R)-coniine |

| (S)-norcoclaurine |

| 3,4-Dihydroisoquinoline |

| 4-Hydroxyphenylacetaldehyde |

| Allylboronic acid pinacol ester |

| Allyltrimethoxysilane |

| Azomethine imine |

| DTBM-SEGPHOS |

| Dopamine |

| Ketene |

| tert-Butylsulfinamide |

| Tetrahydroisoquinoline |

Reactivity Profiles and Transformational Chemistry of 1 Chloromethyl 3,4 Dihydroisoquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Functionality

The primary site of reactivity on 1-(chloromethyl)-3,4-dihydroisoquinoline is the chloromethyl group, which readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent imine bond enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles.

Pathways to Alkylated, Arylated, and Heteroatom-Substituted Derivatives

The chlorine atom of the chloromethyl group serves as a good leaving group, facilitating its displacement by various nucleophiles to yield a range of substituted derivatives.

Alkylated Derivatives: While direct alkylation using organometallic reagents like Grignard or organolithium compounds can be complicated by the acidic protons at the C4 position and potential reactions with the imine functionality, alternative strategies can be employed. The use of softer nucleophiles or specific reaction conditions may allow for the introduction of alkyl chains.

Arylated Derivatives: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent a plausible, though not extensively documented, pathway for the arylation of this compound. These methods would involve the coupling of the chloromethyl group with an appropriate organoboron or organotin reagent. Similarly, the Heck reaction, which couples an unsaturated halide with an alkene, could potentially be adapted for this substrate. researchgate.netorganic-chemistry.org

Heteroatom-Substituted Derivatives: The chloromethyl group is readily substituted by various heteroatom nucleophiles. For instance, reaction with sodium azide (B81097) in a suitable solvent like DMF can produce 1-(azidomethyl)-3,4-dihydroisoquinoline. researchgate.net This azide derivative can then serve as a precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions. Similarly, reaction with cyanide ions, typically from potassium or sodium cyanide in an ethanolic solution, would be expected to yield 1-(cyanomethyl)-3,4-dihydroisoquinoline. chemguide.co.uklibretexts.org Thiolate nucleophiles can also displace the chloride to form 1-(thiomethyl)-3,4-dihydroisoquinoline derivatives. cas.cn Amines, both primary and secondary, can react to form the corresponding 1-(aminomethyl)-3,4-dihydroisoquinoline derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3,4-dihydroisoquinoline |

| Cyanide | Potassium Cyanide (KCN) | 1-(Cyanomethyl)-3,4-dihydroisoquinoline |

| Thiolate | Sodium Thiophenolate (NaSPh) | 1-(Phenylthiomethyl)-3,4-dihydroisoquinoline |

| Amine | Ammonia (NH₃) | 1-(Aminomethyl)-3,4-dihydroisoquinoline |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(Methoxymethyl)-3,4-dihydroisoquinoline |

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity: Nucleophilic attack is highly regioselective for the chloromethyl group. The primary halide is significantly more reactive towards SN2 displacement than any potential reactions at the aromatic ring or the imine carbon under typical nucleophilic substitution conditions. The imine functionality, while potentially reactive towards strong nucleophiles like organometallics, is generally stable under the conditions used for substitution with softer nucleophiles like azide or cyanide.

Heterocyclic Ring Expansions and Contractions

The strategic placement of the reactive chloromethyl group at the C1 position of the dihydroisoquinoline ring enables its participation in unique ring transformation reactions, leading to the formation of novel heterocyclic systems.

Recyclization Reactions with Thioureas and Thioamides to Form Thiazole (B1198619) Derivatives

A notable transformation of 1-(chloromethyl)-3,4-dihydroisoquinolines is their reaction with thioureas or thioamides, which results in a recyclization process to form β-[o-(thiazol-4-yl)aryl]ethylamines. researchgate.net This reaction proceeds under acidic conditions and represents a powerful method for constructing complex molecules containing both a thiazole and a β-arylethylamine moiety.

The proposed mechanism involves the initial S-alkylation of the thiourea (B124793) by the chloromethyl group, forming an isothiouronium salt. This is followed by an intramolecular attack of the imine nitrogen onto the carbon of the isothiourea, leading to a spirocyclic intermediate. Subsequent ring-opening of the dihydroisoquinoline ring and aromatization of the newly formed thiazole ring affords the final product.

Table 2: Formation of Thiazole Derivatives

| This compound Derivative | Thiourea/Thioamide | Product | Reference |

|---|---|---|---|

| This compound | Thiourea | β-[o-(Thiazol-4-yl)phenyl]ethylamine | researchgate.net |

| 6,7-Dimethoxy-1-(chloromethyl)-3,4-dihydroisoquinoline | N-Phenylthiourea | β-[o-(2-(Phenylamino)thiazol-4-yl)-4,5-dimethoxyphenyl]ethylamine | researchgate.net |

Expansion to Benzazepine Ring Systems

The dihydroisoquinoline ring system can be expanded to a seven-membered benzazepine ring. While direct ring expansion of this compound itself is not prominently reported, a related synthetic strategy involves the reaction of 3,4-dihydroisoquinolinium salts with chloromethyl-substituted heterocycles. researchgate.net This suggests a plausible pathway where this compound could first be quaternized at the nitrogen atom, followed by a base-induced rearrangement to a benzazepine. Another potential route involves the intramolecular cyclization of precursors derived from isoquinolines to form fused benzazepine structures. For example, the synthesis of 7,8-dihydroindolo[2,3-d] researchgate.netbenzazepin-6(5H)-one has been achieved, showcasing the construction of a benzazepine fused to an indole (B1671886) system, which can be conceptually linked to isoquinoline-based precursors. nih.gov

Cycloaddition Chemistry and Annulation Strategies

While the chloromethyl group itself is not a typical participant in cycloaddition reactions, the dihydroisoquinoline scaffold can be modified to undergo such transformations. For instance, elimination of HCl from this compound could potentially generate a reactive 1-methylene-3,4-dihydroisoquinoline intermediate in situ. This exocyclic double bond could then act as a diene or a dienophile in cycloaddition reactions.

Although specific examples of Diels-Alder reactions involving this compound are not well-documented, the general reactivity of dihydroisoquinolines in [4+2] cycloadditions is known. organic-chemistry.orglibretexts.orgrsc.orgyoutube.com For instance, derivatives with a diene or dienophile substituent at the C1 position could participate in intramolecular or intermolecular cycloadditions to construct polycyclic systems.

Annulation strategies often involve the reaction of a bifunctional molecule with the dihydroisoquinoline core. For example, a reagent containing both a nucleophilic and an electrophilic center could react sequentially with the chloromethyl group and another part of the dihydroisoquinoline ring to build a new fused ring system.

1,3-Dipolar Cycloadditions Involving Dihydroisoquinoline N-Oxides

The 3,4-dihydroisoquinoline (B110456) core can be elaborated through 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered rings. wikipedia.orgorganic-chemistry.org A key strategy involves the initial oxidation of the imine nitrogen to form a dihydroisoquinoline N-oxide. This N-oxide is a nitrone-type 1,3-dipole, which can then react with various dipolarophiles.

The formation of the N-oxide from the parent this compound can be achieved using standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide is a reactive intermediate that readily participates in [3+2] cycloaddition reactions with alkenes or alkynes.

The reaction with an alkene dipolarophile, for instance, would yield a fused isoxazolidine (B1194047) ring system. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory, with the relative energies of the N-oxide's HOMO/LUMO and the dipolarophile's LUMO/HOMO determining the outcome. wikipedia.org These reactions are valuable for synthesizing complex, fused heterocyclic systems with multiple stereocenters from the relatively simple dihydroisoquinoline precursor. While specific studies on the N-oxide of this compound are not prevalent, the reactivity is well-established for related isoquinoline (B145761) and heterocyclic N-oxides. nih.govnih.govsci-hub.se

Diels-Alder and Related [n+m] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The this compound molecule can theoretically participate in such reactions, primarily through two pathways.

As a Dienophile: The endocyclic C=N bond of the dihydroisoquinoline ring can act as a 2π component (a dienophile). This is most effective in inverse-electron-demand Diels-Alder reactions, where the dienophile is electron-deficient. wikipedia.org Reaction with an electron-rich diene would lead to the formation of a fused tetrahydropyridine (B1245486) ring system.

As a Diene Precursor: While the dihydroisoquinoline ring itself is not a diene, functionalization could install a diene moiety, for example, at the C3 or C4 position, enabling it to participate in intramolecular or intermolecular Diels-Alder reactions. Research on related tetrahydroisoquinoline systems has demonstrated the viability of intramolecular Diels-Alder reactions to construct complex polycyclic frameworks. bath.ac.uk

These cycloaddition strategies offer powerful methods for expanding the molecular complexity of the dihydroisoquinoline core, although specific applications involving the 1-(chloromethyl) derivative are an area ripe for further exploration.

Oxidation and Dehydrogenation to Aromatic Isoquinoline Analogues

A fundamental and widely utilized transformation of the 3,4-dihydroisoquinoline scaffold is its aromatization to the corresponding isoquinoline. This dehydrogenation process is often the final step in synthetic sequences like the Bischler-Napieralski reaction, which is a common method for preparing 1-substituted-3,4-dihydroisoquinolines. organic-chemistry.orgmdpi.comnih.gov

For this compound, this oxidation converts the imine moiety into a fully aromatic pyridine (B92270) ring, yielding 1-(chloromethyl)isoquinoline (B1590438). This transformation can be accomplished using a variety of reagents and conditions, which are summarized in the table below. The choice of oxidant depends on the tolerance of other functional groups within the molecule.

| Reagent/Catalyst | Conditions | Product | Notes |

| Palladium on Carbon (Pd/C) | High temperature, inert solvent (e.g., decalin, xylene) | 1-(Chloromethyl)isoquinoline | A common and efficient method for catalytic dehydrogenation. |

| Sulfur (S) or Selenium (Se) | Heat | 1-(Chloromethyl)isoquinoline | Classical method for aromatization. |

| Potassium Permanganate (KMnO₄) | Varies | 1-(Chloromethyl)isoquinoline | A strong oxidizing agent; conditions must be controlled to avoid over-oxidation. |

| Nickel Sulfate (NiSO₄) / K₂S₂O₈ | Varies | 1-(Chloromethyl)isoquinoline | Catalytic system for the oxidation of related tetrahydroisoquinolines to dihydroisoquinolines and isoquinolines. organic-chemistry.org |

This dehydrogenation step is synthetically crucial as it provides access to the stable and versatile 1-(chloromethyl)isoquinoline system, a key building block for further functionalization.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The presence of the chloromethyl group provides a key reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The benzylic-type chloride of the 1-(chloromethyl) group is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. acs.org These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent palladium(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.orgwikipedia.orgmdpi.com

Suzuki Coupling: This reaction pairs the chloromethyl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly effective for forming new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, enabling the synthesis of 1-alkyl, 1-alkenyl, or 1-arylmethyl-3,4-dihydroisoquinolines. youtube.com

Heck Reaction: The Heck reaction couples the substrate with an alkene. organic-chemistry.orgyoutube.comlibretexts.org In this context, this compound would react with an alkene like styrene (B11656) or an acrylate (B77674) ester to yield a new, more complex C1-substituent with an elongated carbon chain.

Sonogashira Coupling: This reaction involves the coupling of the chloromethyl group with a terminal alkyne, co-catalyzed by palladium and copper salts. libretexts.orgrsc.orgyoutube.com This is a direct method for introducing an alkynyl moiety, leading to the formation of 1-(prop-2-yn-1-yl)-3,4-dihydroisoquinoline derivatives, which are valuable precursors for further synthesis. acs.org

The following table summarizes these key coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C-C |

Modern synthetic methods increasingly rely on the direct functionalization of otherwise inert C-H bonds, a strategy that offers superior atom economy. The dihydroisoquinoline scaffold is a prime candidate for such transformations, often directed by the ring nitrogen. nih.govnih.gov Transition metal catalysts, particularly those based on rhodium, palladium, or cobalt, can selectively activate specific C-H bonds, allowing for the introduction of new functional groups. rsc.orgorganic-chemistry.orgresearchgate.net

For this compound, C-H activation could foreseeably occur at several positions:

Aromatic C-H Bonds: The C-8 position is ortho to the ring nitrogen and is electronically activated, making it a primary target for directed C-H functionalization reactions like arylation, alkylation, or acylation.

Aliphatic C-H Bonds: The C-3 and C-4 positions possess sp³-hybridized C-H bonds. While less reactive, specialized catalytic systems have been developed for the functionalization of such bonds in related tetrahydroisoquinoline systems. rsc.org

These C-H activation strategies provide a powerful means to modify the dihydroisoquinoline core without the need for pre-functionalization, enabling the rapid construction of substituted analogues. researchgate.netkthmcollege.ac.in

Rearrangement Processes and Their Synthetic Utility

The dihydroisoquinoline skeleton and its derivatives can undergo various molecular rearrangements, often catalyzed by acid or heat, to yield structurally diverse products. nih.gov While specific rearrangement studies on this compound are limited, the reactivity of related isoquinoline systems suggests several potential pathways.

Sigmatropic Rearrangements: In related tetrahydroisoquinoline systems, nih.govorganic-chemistry.org-sigmatropic rearrangements have been observed, providing a route to novel heterocyclic structures by forming new C-C bonds. bath.ac.uk

Acid-Catalyzed Rearrangements: Treatment with strong acids can induce skeletal rearrangements. For example, the Beckmann rearrangement of related isoquinolinone oximes is a known route to expanded ring systems or alternative heterocyclic cores. researchgate.net

Domino Reactions: The initial product of a reaction involving this compound might undergo a subsequent in-situ rearrangement. For instance, an initial nucleophilic substitution at the chloromethyl group could be followed by a rearrangement involving the dihydroisoquinoline ring itself, leading to complex polycyclic products in a single operation. researchgate.net

The synthetic utility of these rearrangements lies in their ability to transform a common scaffold into a less accessible, more complex molecular architecture, thereby increasing molecular diversity in synthetic libraries. wiley-vch.de

Multi-site Functionalization and Chemoselective Transformations of this compound

The chemical architecture of this compound presents a fascinating scaffold for synthetic chemists, offering multiple reactive sites that can be selectively functionalized. The strategic manipulation of this compound hinges on the ability to achieve chemoselectivity, targeting one functional group for transformation while leaving others intact. The primary reactive centers include the imine (C=N) bond, the labile chloromethyl group at the C1 position, and the aromatic ring. The interplay of these sites allows for a diverse range of chemical transformations, paving the way for the synthesis of complex molecular frameworks.

The inherent reactivity of the imine moiety makes it a prime target for nucleophilic addition and reduction reactions. Concurrently, the exocyclic chloromethyl group serves as a potent electrophilic site, susceptible to nucleophilic substitution. Furthermore, the benzene (B151609) ring of the dihydroisoquinoline core can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The challenge and opportunity lie in controlling the reaction conditions to selectively engage one of these sites over the others.

Selective N-Acylation and Subsequent C1-Functionalization via the Reissert Reaction

One of the well-established methods for the dual functionalization of the nitrogen and the C1 position of isoquinoline and its derivatives is the Reissert reaction. This reaction typically involves the acylation of the imine nitrogen, which activates the C1 position for the subsequent nucleophilic attack by a cyanide anion. While direct Reissert reaction data on this compound is not extensively documented in readily available literature, the principles of this reaction can be extrapolated to this substrate.

The process would commence with the treatment of this compound with an acid chloride (e.g., benzoyl chloride) in the presence of a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, in a biphasic system (e.g., methylene chloride/water) or an anhydrous medium with a Lewis acid catalyst. wikipedia.orgclockss.org This would yield a Reissert compound, a 2-acyl-1-cyano-1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline derivative. The formation of this intermediate effectively functionalizes both the nitrogen and the C1 position.

The anion of the Reissert compound, generated by treatment with a base (e.g., sodium hydride), can then act as a nucleophile, reacting with various electrophiles such as aldehydes and alkyl halides. nih.gov This allows for the introduction of a wide array of substituents at the C1 position, demonstrating a powerful strategy for multi-site functionalization. Subsequent hydrolysis of the resulting adduct can lead to the formation of 1-substituted isoquinolines. wikipedia.org

| Reaction Type | Reagents | Potential Product | Key Transformation |

| Reissert Reaction | 1. Acyl Chloride (e.g., Benzoyl chloride), KCN/H₂O or TMSCN/AlCl₃ | 2-Acyl-1-cyano-1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline | N-acylation and C1-cyanation |

| Alkylation of Reissert Anion | 1. NaH, DMF; 2. Alkyl Halide (R-X) | 2-Acyl-1-cyano-1-(chloromethyl)-1-alkyl-1,2,3,4-tetrahydroisoquinoline | C1-alkylation |

| Aldol-type reaction of Reissert Anion | 1. NaH, DMF; 2. Aldehyde (RCHO) | 2-Acyl-1-cyano-1-(chloromethyl)-1-(hydroxyalkyl)-1,2,3,4-tetrahydroisoquinoline | C1-hydroxyalkylation |

Chemoselective Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the C1 position is an excellent electrophilic handle for nucleophilic substitution reactions. The challenge in selectively targeting this group lies in avoiding concomitant reactions at the imine nitrogen. This can often be achieved by careful selection of the nucleophile and reaction conditions.

For instance, soft nucleophiles, such as thiolates or certain amines, might preferentially attack the soft electrophilic carbon of the chloromethyl group over the harder imine carbon. The use of a non-protic solvent can also help to suppress reactions involving the imine, which are often acid-catalyzed.

| Nucleophile | Potential Product | Transformation |

| Amines (R₂NH) | 1-(Aminomethyl)-3,4-dihydroisoquinoline | Substitution of chloride with an amino group |

| Thiolates (RS⁻) | 1-(Thioalkylmethyl)-3,4-dihydroisoquinoline | Substitution of chloride with a thioether group |

| Azide (N₃⁻) | 1-(Azidomethyl)-3,4-dihydroisoquinoline | Substitution of chloride with an azide group |

The resulting 1-(azidomethyl)-3,4-dihydroisoquinoline is a versatile intermediate that can undergo further transformations, such as reduction to the corresponding amine or participation in cycloaddition reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

Functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing dihydroisoquinoline framework is generally considered to be an activated system towards electrophilic attack. The precise position of substitution (typically at C6 or C8) will be directed by the electronic nature of the substituents already present on the aromatic ring and the steric hindrance imposed by the dihydroisoquinoline core.

Standard electrophilic aromatic substitution protocols, such as Friedel-Crafts acylation or alkylation, nitration, and halogenation, can be employed. wikipedia.orgsigmaaldrich.comorganic-chemistry.org A crucial aspect of these transformations is the choice of catalyst and reaction conditions to avoid undesired side reactions involving the other functional groups. For example, strong Lewis acids used in Friedel-Crafts reactions could potentially complex with the imine nitrogen, altering its reactivity or leading to undesired byproducts.

| Reaction Type | Reagents | Potential Product | Key Transformation |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Acyl-substituted this compound | Introduction of an acyl group onto the aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound | Introduction of a nitro group onto the aromatic ring |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halo-substituted this compound | Introduction of a halogen onto the aromatic ring |

Structure Activity Relationship Sar Studies and Biological Activities of 1 Chloromethyl 3,4 Dihydroisoquinoline Derivatives

Role as a Precursor for Bioactive Molecules and Drug Candidates

1-(Chloromethyl)-3,4-dihydroisoquinoline and its analogs are valuable intermediates in the synthesis of complex, bioactive molecules. The presence of the chloromethyl group at the C-1 position significantly enhances the compound's reactivity, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for diverse functionalization and the introduction of various pharmacophores, leading to the creation of novel therapeutic agents. chemimpex.com

This compound serves as a key building block for pharmaceuticals, particularly in the development of drugs targeting neurological disorders. chemimpex.com Its utility in organic synthesis allows for the construction of intricate molecular architectures, enabling researchers to explore new chemical pathways. For instance, 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has been utilized in recyclization reactions with thioamides and thioureas to synthesize novel thiazole (B1198619) derivatives, which have subsequently demonstrated significant antimicrobial activities. nih.gov This transformation highlights how the reactive chloromethyl group facilitates the construction of more complex heterocyclic systems with therapeutic potential.

Comprehensive SAR Investigations of Dihydroisoquinoline Derivatives

The biological activity of dihydroisoquinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Comprehensive structure-activity relationship (SAR) studies have been conducted to understand how different functional groups impact the pharmacological profile of these compounds, guiding the design of more potent and selective agents.

Anti-proliferative and Cytotoxic Activities in Cancer Research

Derivatives of 3,4-dihydroisoquinoline (B110456) have emerged as a promising class of anti-cancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines. A significant mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has shown that modifications to the phenyl ring at the 1-position significantly impact cytotoxic activity. SAR studies revealed that electron-donating groups on this phenyl ring are generally more favorable for activity. For example, a derivative bearing a 3'-amino group demonstrated seven-fold more potent activity against the CEM human leukemia cell line compared to its unsubstituted counterpart. In contrast, substituting the amino group with methoxy or acetamido groups led to a significant decrease in potency.

| Compound ID | Substitution on 1-Phenyl Ring | Cell Line | IC₅₀ (μM) |

| 2a | Unsubstituted | CEM | 29.25 |

| 20 | 3'-OCH₃ | CEM | >40 |

| 21 | 3'-NH₂ | CEM | 4.10 |

| 22 | 3'-NHCOCH₃ | CEM | >40 |

| 32 | 3',4',5'-trimethoxy (on C4-phenyl) | CEM | 0.64 |

Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.

Further studies on 1-phenyl-3,4-dihydroisoquinoline compounds confirmed their potential as tubulin polymerization inhibitors. One of the most potent compounds identified in a series featured a 3'-hydroxy and 4'-methoxy substitution pattern on the 1-phenyl ring, indicating that specific oxygenation patterns are crucial for optimal bioactivity. jlu.edu.cn

Antimicrobial, Antibacterial, and Antifungal Spectrum

The isoquinoline (B145761) scaffold is a well-established pharmacophore in the development of antimicrobial agents. semanticscholar.orgacs.org Synthetic derivatives of 3,4-dihydroisoquinoline have been investigated for their efficacy against a range of bacterial and fungal pathogens.

In one study, tricyclic isoquinoline derivatives were synthesized and tested against several Gram-positive bacteria. The results showed that these compounds exhibited notable antibacterial properties, particularly against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearchgate.net

Another line of research focused on designing novel isoquinoline derivatives by introducing a diphenyl ether fragment, a known active group in antifungal agents. Several of these synthesized compounds displayed high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis, with efficacy comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn One derivative, in particular, showed broad-spectrum activity against five different plant pathogens, outperforming the natural alkaloid Sanguinarine. jlu.edu.cnresearchgate.net

Furthermore, using 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline as a precursor, a thiazole derivative was synthesized that demonstrated potent antifungal activity and moderate antibacterial activity against a panel of microbes. nih.gov

| Compound Type | Target Organism | Activity/MIC |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL |

| Thiazole Derivative (3) | Candida albicans | 0.06-0.23 mg/mL |

| Thiazole Derivative (3) | Staphylococcus aureus | 0.23-0.7 mg/mL |

| Diphenyl Ether Derivative (Il) | Physalospora piricola | 93.0% Inhibition |

| Diphenyl Ether Derivative (Il) | Rhizotonia cerealis | 93.0% Inhibition |

| Diphenyl Ether Derivative (Il) | Fusarium graminearum | 83.3% Inhibition |

Data compiled from studies on various synthetic dihydroisoquinoline derivatives. nih.govjlu.edu.cnmdpi.com

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of dihydroisoquinoline are known to possess a wide range of neuropharmacological activities, including anticonvulsant, muscle relaxant, and general CNS depressant effects. mdpi.comnih.gov The structural similarity of the isoquinoline core to endogenous neuro-active molecules has made it a focal point for the development of agents targeting the central nervous system.

For example, 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic (muscle relaxant) activity, showing potential as therapeutic candidates for conditions involving smooth muscle spasms. mdpi.com In silico and ex vivo studies have confirmed that these compounds can act as modulating regulators of muscle contractility. mdpi.com The ability of these molecules to cross the blood-brain barrier is a key parameter in their potential application for CNS disorders. mdpi.com

Enzyme Inhibition Profiles (e.g., Tubulin Polymerization, Urease, Phosphodiesterase, Carbonic Anhydrase)

The versatility of the dihydroisoquinoline scaffold allows for its derivatives to interact with and inhibit a variety of enzymes, making them valuable tools for drug discovery.

Tubulin Polymerization: As discussed in the anti-proliferative section, 1-phenyl and 1,4-disubstituted 3,4-dihydroisoquinoline derivatives are effective inhibitors of tubulin polymerization. jlu.edu.cnmdpi.com Molecular docking studies suggest these molecules bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.com

Urease: N-Aryl-3,4-dihydroisoquinoline carbothioamide derivatives have been identified as potent urease inhibitors. The entire library of 22 synthesized compounds showed activity, with several analogs being more potent than the standard inhibitor thiourea (B124793). researchgate.netrcsi.science SAR studies indicated that compounds with electron-donating groups on the N-aryl substituent, such as dimethyl or methoxy groups, exhibited superior inhibitory activity. researchgate.netrcsi.science Molecular docking confirmed that these inhibitors interact with key residues in the active site of the urease enzyme. researchgate.net

Phosphodiesterase (PDE): Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net SAR analysis revealed that substitutions on the C-3 side chain phenyl ring were critical, with methoxy or halogen groups at the ortho-position enhancing both inhibitory activity and selectivity for the PDE4B isoform. researchgate.net Other research has focused on dihydroimidazoisoquinoline derivatives as potent and selective inhibitors of PDE10A for potential use in treating schizophrenia. nih.gov

Carbonic Anhydrase (CA): A class of 3,4-dihydroisoquinoline-2(1H)-sulfonamides has been explored as inhibitors of carbonic anhydrase, an enzyme family implicated in various physiological processes. The presence of small C-1 substituents on the isoquinoline scaffold was found to control both the potency and selectivity of inhibition against different human CA isoforms. semanticscholar.org Certain derivatives showed potent, nanomolar inhibition of the tumor-associated hCA IX and hCA XIV isoforms while displaying low affinity for the more ubiquitous hCA II, highlighting their potential as selective therapeutic agents. semanticscholar.org

| Enzyme Target | Derivative Class | Key SAR Finding | Potency (IC₅₀/Kᵢ) |

| Tubulin | 1,4-Disubstituted-3,4-dihydroisoquinolines | 3',4',5'-trimethoxy substitution | 0.64 µM |

| Urease | N-(2,3-dimethylphenyl)-3,4-dihydroisoquinoline-2-carbothioamide | Electron-donating groups enhance activity | 11.2 µM |

| PDE4B | 1-Phenyl-3,4-dihydroisoquinoline amides | Ortho-methoxy on C-3 phenyl ring | Potent inhibition |

| CA IX | 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Small C-1 substituents for selectivity | Nanomolar range |

Data compiled from various studies on enzyme inhibition. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net

Anti-hypoxic and Analgesic Effects

The biological activities of dihydroisoquinoline derivatives also extend to protective and pain-relieving effects.

Anti-hypoxic Activity: Some isoquinoline derivatives have demonstrated anti-hypoxic activity, which is the ability to protect cells or tissues from damage caused by a lack of oxygen. semanticscholar.org This property is valuable for conditions where ischemia (restricted blood flow) is a key pathological feature.

Analgesic Effects: Several studies have confirmed the analgesic properties of 1-substituted dihydroisoquinoline derivatives. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were evaluated in vivo, with two compounds showing excellent analgesic effects, equivalent or superior to the standard drug indomethacin. These compounds were found to be moderate and selective inhibitors of the COX-2 isozyme. Another study on 1-substituted 3-methyl-6-methoxy-7-(n-butoxy)-3,4-dihydroisoquinolines found that their hydrochloride salts exhibited analgesic effects greater than metamizole sodium and comparable to ibuprofen in the "hot plate" test. researchgate.net

Antioxidant Properties

The antioxidant potential of the 3,4-dihydroisoquinoline scaffold is a subject of ongoing research, with structure-activity relationship (SAR) studies revealing that the nature and position of substituents on the isoquinoline core are critical for activity. While direct studies on this compound are not extensively detailed in the provided context, research on analogous 1,3-disubstituted 3,4-dihydroisoquinolines offers valuable insights.

In a study evaluating various derivatives, a compound featuring a benzyl (B1604629) group at the C1 position, 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline (5d) , demonstrated significant antioxidant potential in a DPPH radical scavenging assay. mdpi.com At a concentration of 31 µM, this compound exhibited 55% inhibition of the DPPH radical. mdpi.com This activity was notably higher than that of the standard drug mebeverine (8% inhibition) and rutin (30% inhibition) at the same concentration, though less potent than quercetin (75.9% inhibition). mdpi.com

The antioxidant activity of phenolic compounds is often linked to the presence of hydroxyl (-OH) and methoxy (-OCH3) groups, which can donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The electron-donating ability of these groups is crucial. For instance, studies on phenolic acids have shown that substituents like -CH2COOH and -CH=CHCOOH can enhance antioxidant activity compared to a simple -COOH group, which is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group. nih.gov

For this compound derivatives, the antioxidant capacity would likely be influenced by:

Substituents on the Benzene (B151609) Ring: The presence of electron-donating groups, such as hydroxyl or methoxy groups, on the aromatic part of the dihydroisoquinoline ring would be expected to enhance antioxidant activity.

The following table summarizes the DPPH radical scavenging activity of a relevant 1-substituted 3,4-dihydroisoquinoline derivative compared to standards. mdpi.com

| Compound | Concentration (µM) | % DPPH Inhibition |

| 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline | 31 ± 0.25 | 55% |

| Quercetin (Standard) | 31 | 75.9% |

| Rutin (Standard) | 31 | 30% |

| Mebeverine (Standard) | 31 | 8% |

Mechanistic Insights into Biological Action (where elucidated, e.g., tubulin binding)

A significant area of investigation for 1-substituted-3,4-dihydroisoquinoline derivatives is their potential as anticancer agents, specifically as inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle required for cell division. Molecules that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making them effective antimitotic agents. mdpi.com

Derivatives of 1-phenyl-3,4-dihydroisoquinoline have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine site on β-tubulin. nih.govmdpi.com Molecular docking studies of these derivatives have elucidated their binding mechanism. For instance, the two phenyl rings of these inhibitors can interact with hydrophobic pockets (P1 and P2) within the colchicine binding site. nih.gov The substituent at the C1 position plays a crucial role in these interactions.

In a series of synthesized 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, compound 32 emerged as a particularly potent inhibitor of tubulin polymerization and exhibited significant cytotoxic activity against the CEM leukemia cell line. nih.gov

Key Mechanistic Findings:

Binding Site: These derivatives primarily target the colchicine binding site on β-tubulin. nih.gov

Hydrogen Bonding: Substituents on the dihydroisoquinoline core, such as the common 6,7-dimethoxy groups, can form hydrogen bonds with amino acid residues in the binding site, like Ser178, thereby anchoring the molecule. nih.gov

Hydrophobic Interactions: The substituent at the C1 position, along with the phenyl ring of the isoquinoline, engages in crucial hydrophobic interactions within the binding pocket. nih.gov

Conformational Effects: By binding to tubulin, these compounds disrupt the delicate equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a breakdown of the mitotic spindle and cell cycle arrest. mdpi.com

The cytotoxic activities of representative 1,4-disubstituted-3,4-dihydroisoquinoline derivatives against the CEM cell line are presented below. nih.gov

| Compound | Structure Description | IC₅₀ (µM) |

| 21 | 1-(4-methoxyphenyl)-4-(pyridin-4-ylmethyl) derivative | 4.10 |

| 32 | 1-(3,4,5-trimethoxyphenyl)-4-(4-nitrobenzyl) derivative | 0.64 |

Application in Natural Product Synthesis with Biological Relevance (e.g., Isoquinoline Alkaloids)

The 3,4-dihydroisoquinoline core is a fundamental structural motif in a vast class of biologically active natural products known as isoquinoline alkaloids. semanticscholar.orgresearchgate.net These alkaloids exhibit a wide array of pharmacological properties, including anesthetic, antiviral, antibacterial, and antihypertensive activities. researchgate.net Consequently, the synthesis of substituted 3,4-dihydroisoquinolines, such as this compound, is a cornerstone of natural product synthesis and medicinal chemistry.

The most prevalent method for constructing the 1-substituted-3,4-dihydroisoquinoline ring system is the Bischler-Napieralski reaction . mdpi.comsemanticscholar.orgresearchgate.net This reaction involves two main steps:

Acylation: A β-phenylethylamine is acylated with an appropriate acid derivative (e.g., an acid chloride or anhydride) to form an N-phenethyl amide. To synthesize a 1-(chloromethyl) derivative, chloroacetyl chloride would be the acylating agent.

Cyclization: The resulting amide is then cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the 1-substituted-3,4-dihydroisoquinoline. semanticscholar.orgresearchgate.net

The this compound intermediate is particularly valuable in synthesis due to the reactivity of the chloromethyl group. This group serves as a versatile chemical handle, allowing for further structural elaboration through nucleophilic substitution reactions. This enables the introduction of various side chains and the construction of more complex alkaloid frameworks, such as:

Protoberberines and Benzophenanthridines: These complex alkaloids often require the formation of a new ring fused to the isoquinoline core, a process that can be initiated from a reactive group at the C1 position.

Simple Isoquinoline Alkaloids: The chloromethyl group can be converted into other functionalities (e.g., hydroxymethyl, aminomethyl, or extended carbon chains) to synthesize a diverse library of alkaloid analogs for biological screening.

The 3,4-dihydroisoquinoline serves as a direct precursor to 1,2,3,4-tetrahydroisoquinolines (TIQs) through reduction, typically with sodium borohydride. semanticscholar.orgresearchgate.net TIQs are also a prevalent core structure in many natural alkaloids. nuph.edu.ua Therefore, the synthesis of this compound provides a critical entry point to two major classes of biologically relevant isoquinoline alkaloids.

Advanced Characterization Techniques and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(Chloromethyl)-3,4-dihydroisoquinoline, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the aromatic ring, the two methylene (B1212753) groups (C-3 and C-4) of the dihydroisoquinoline core, and the chloromethyl group at the C-1 position. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the C-3 and C-4 methylene groups are expected to resonate as triplets around δ 3.0-4.0 ppm and δ 2.8-3.5 ppm, respectively, due to coupling with each other. The chloromethyl (CH₂Cl) protons at C-1 would likely appear as a singlet in the region of δ 4.5-5.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The C=N imine carbon (C-1) is particularly characteristic, appearing significantly downfield (δ > 160 ppm). It is important to note that some studies on 3,4-dihydroisoquinolines have reported anomalous ¹H NMR spectra, characterized by significant line broadening, which can complicate interpretation. ias.ac.in This phenomenon is often attributed to factors such as slow equilibria or the presence of paramagnetic impurities and must be considered during analysis. ias.ac.in

To overcome the limitations of one-dimensional NMR and to unequivocally assign all signals, multi-dimensional NMR experiments are essential.

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled. For this compound, a key cross-peak would be observed between the proton signals of the C-3 and C-4 methylene groups, confirming their adjacent relationship within the heterocyclic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon resonances. For instance, the proton signal for the chloromethyl group would show a correlation to the chloromethyl carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (like C-1 and the aromatic carbons without attached protons) to the rest of the structure. Key HMBC correlations would include:

Correlations from the C-4 protons to the aromatic carbon C-5.

Correlations from the chloromethyl protons to the imine carbon C-1.

Correlations from the C-3 protons to C-1.

The following table summarizes the expected NMR assignments for this compound based on known data for analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~165 | CH₂Cl, H-8 |

| 3 | ~3.8 - 4.2 (t) | ~46 | C-1, C-4 |

| 4 | ~2.9 - 3.2 (t) | ~28 | C-3, C-5, C-4a |

| 4a | - | ~128 | H-4, H-5 |

| 5 | ~7.2 - 7.4 (d) | ~127 | H-4, H-7 |

| 6 | ~7.3 - 7.5 (t) | ~129 | H-5, H-8 |

| 7 | ~7.2 - 7.4 (t) | ~127 | H-5, H-8a |

| 8 | ~7.9 - 8.1 (d) | ~129 | H-6, C-1 |

| 8a | - | ~135 | H-7, H-8 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀ClN), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would appear as a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope [M]⁺ and another peak for the ³⁷Cl isotope [M+2]⁺ in an approximate 3:1 ratio of intensities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of the compound. mdpi.com The theoretical exact mass of the molecular ion [M+H]⁺ for this compound (C₁₀H₁₀ClN) is 180.05745 Da. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed chemical formula. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

For related tetrahydroisoquinoline structures, X-ray analysis has shown that the heterocyclic ring typically adopts a half-chair conformation. mdpi.com This analysis would confirm the connectivity established by NMR and also reveal the conformation of the molecule in the solid state and the packing of molecules within the crystal lattice.

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment

The C-1 position of this compound is a stereocenter if the chloromethyl group is replaced by another, different substituent, but as an imine, the C-1 carbon is sp² hybridized and thus not a stereocenter in the parent compound. However, upon reduction of the imine to an amine, or through certain synthetic routes, the C-1 position becomes a chiral center (sp³ hybridized). In such cases where chiral derivatives are synthesized, determining the absolute configuration (R or S) is critical. Chiroptical methods are employed for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration.

The standard method involves measuring the experimental ECD spectrum of the chiral compound and comparing it to the spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R-enantiomer). dtu.dk A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net This approach has been successfully applied to a wide variety of chiral molecules, including complex natural products and pharmaceuticals, to establish their stereochemistry. nih.govresearchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are paramount for the analysis of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, often with specialized chiral stationary phases to resolve the enantiomers. These techniques are not only crucial for determining the enantiomeric ratio but also for assessing the chemical purity of the compound.

The direct separation of the enantiomers of this compound can be effectively achieved using both GC and HPLC equipped with chiral stationary phases (CSPs). The selection of the appropriate CSP is critical and is based on the specific molecular interactions between the chiral selector of the stationary phase and the enantiomers of the analyte.

High-Performance Liquid Chromatography (HPLC):

For the chiral separation of 1-substituted-3,4-dihydroisoquinolines and their derivatives, polysaccharide-based CSPs are widely recognized for their broad applicability and high enantioselectivity. mdpi.comresearchgate.netnih.gov Columns packed with derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective. mdpi.comnih.gov The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric association between the chiral selector and the individual enantiomers, leading to different retention times.

Normal-phase HPLC is a common mode for the separation of such compounds. A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as isopropanol (B130326) or ethanol. researchgate.net The addition of a small amount of a basic modifier, like diethylamine, is often necessary to improve peak shape and resolution for amine-containing compounds. mdpi.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Gas Chromatography (GC):

Chiral GC is another powerful technique for the enantioseparation of volatile chiral compounds. For analytes like this compound, or more commonly its more stable tetrahydroisoquinoline analogue, cyclodextrin-based CSPs are frequently employed. azom.comuni-muenchen.de These cyclodextrins, which are cyclic oligosaccharides, have a chiral cavity. Enantiomeric separation occurs based on the differential inclusion of the enantiomers into this chiral cavity. azom.com Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are bonded to a polysiloxane backbone in a capillary column, offering a range of selectivities. uni-muenchen.degcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the resolution of the enantiomers.

In cases where direct chiral separation is challenging, or to improve the chromatographic properties and detectability of this compound, derivatization is a valuable strategy. This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. scirp.org

A well-established method for the derivatization of related chiral tetrahydroisoquinolines involves the use of (-)-(1R)-menthyl chloroformate. scirp.orgscirp.org This reagent reacts with the secondary amine of the tetrahydroisoquinoline (formed by the reduction of the dihydroisoquinoline) to produce diastereomeric carbamates. scirp.orgscirp.org The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) in the presence of a base such as triethylamine. scirp.org